Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate
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Overview
Description
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate is a synthetic organic compound that features a cyclopropyl ring substituted with a fluorophenyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives in a substitution reaction.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potentially explored for its pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate
- tert-Butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate
Uniqueness
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C14H18FNO2 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
SBGQSARUIHMFDY-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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